molecular formula C15H17NO3 B2764938 N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide CAS No. 915910-67-7

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide

Cat. No.: B2764938
CAS No.: 915910-67-7
M. Wt: 259.305
InChI Key: ZNJMESHBDRZRMI-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide is an organic compound with a complex structure that includes an ethoxyphenyl group and a dimethylfuran carboxamide moiety

Scientific Research Applications

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems, which is highly relevant for drugs or bioactive compounds. Without specific studies or data on this compound, it’s not possible to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific studies or data on this compound, it’s not possible to provide detailed safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 4-ethoxyaniline with 2,4-dimethylfuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group but different functional groups.

    N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide: A structurally similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide is unique due to the presence of both the ethoxyphenyl and dimethylfuran carboxamide moieties, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2,4-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-4-18-13-7-5-12(6-8-13)16-15(17)14-10(2)9-19-11(14)3/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJMESHBDRZRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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